molecular formula C10H10O2 B8653862 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde

2-(3,4-dimethylphenyl)-2-oxoacetaldehyde

Cat. No.: B8653862
M. Wt: 162.18 g/mol
InChI Key: NATLVNNKDPMRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxo group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: (3,4-Dimethylphenyl)acetic acid.

    Reduction: (3,4-Dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)(oxo)acetaldehyde: Similar structure but with methoxy groups instead of methyl groups.

    (3,4-Dichlorophenyl)(oxo)acetaldehyde: Contains chlorine atoms instead of methyl groups.

    (3,4-Dimethylphenyl)acetaldehyde: Lacks the oxo group.

Uniqueness: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is unique due to the presence of both methyl groups and an oxo group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C10H10O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-6H,1-2H3

InChI Key

NATLVNNKDPMRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-dimethylacetophenone (13.52 mmol, 2.0 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (5.4 mL) was gradually added at room temperature. After 16 hours of stirring at 70° C., the reactor was cooled to room temperature. The reaction solution was poured into water and stirred for about 16 hours. The precipitated solid was recovered by filtration, washed with water and dried by means of a vacuum pump to give the desired product as a white solid (1.234 g, yield 57%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

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